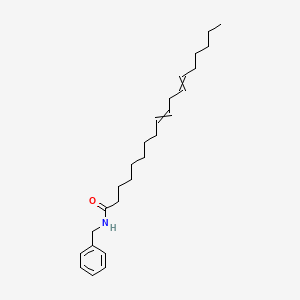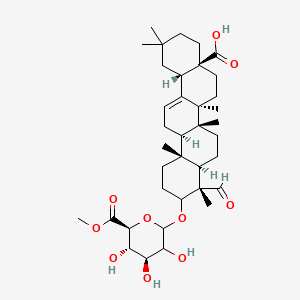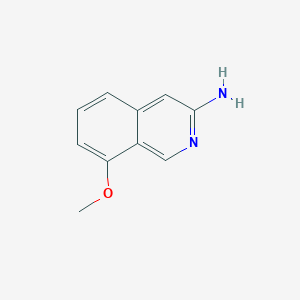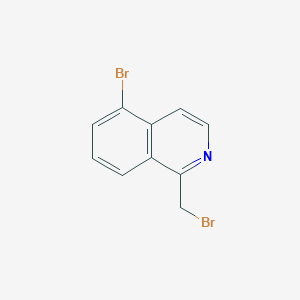![molecular formula C7H6F4N2 B12437722 [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to a hydrazine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Métodos De Preparación
The synthesis of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine can be compared to other fluorinated hydrazines, such as:
2,3,5,6-Tetrafluorophenylhydrazine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine: Similar but with a methyl group at a different position, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interaction profiles compared to its analogs .
Propiedades
Fórmula molecular |
C7H6F4N2 |
|---|---|
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(9)7(11)3(2-13-12)6(4)10/h1,13H,2,12H2 |
Clave InChI |
LANTXQWDAMWWBN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)CNN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


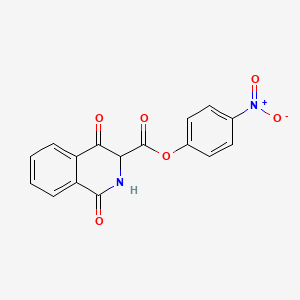
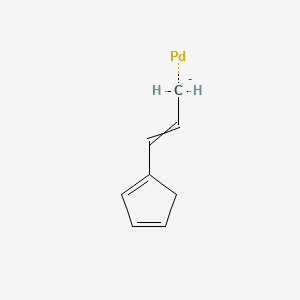



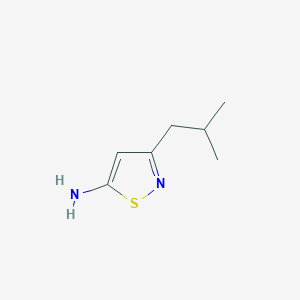
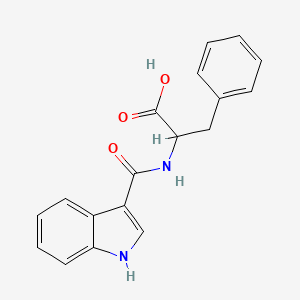
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
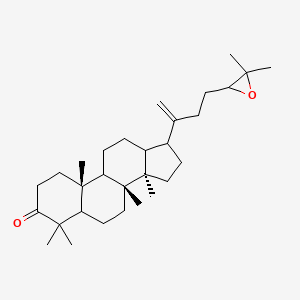
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
